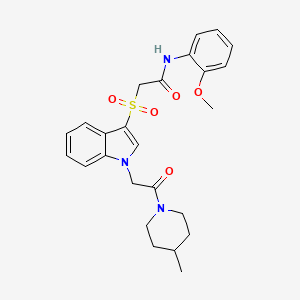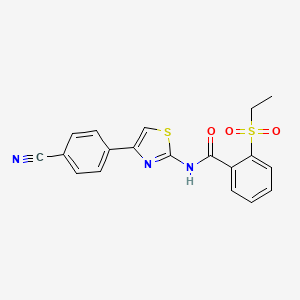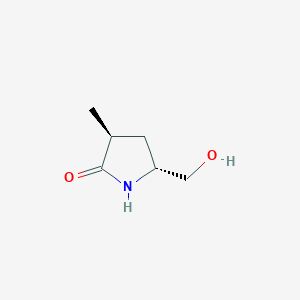
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O6S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemistry and Pharmacology
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives are studied for their role in biochemistry and pharmacology. Notably, anthranilic acid derivatives, which are structurally similar, have been shown to activate soluble guanylyl cyclase (sGC), an enzyme receptor for nitric oxide (NO) that generates cGMP. This mechanism plays a critical role in vasodilation and blood pressure regulation (Schindler et al., 2006).
Antibacterial Activity
Compounds with structural elements similar to 4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their antibacterial activity. This includes oxadiazolylbenzodioxane derivatives, which have shown potential in combating bacterial infections (Avagyan et al., 2020).
Anticancer Properties
The synthesis of related benzamide derivatives has led to the discovery of novel PI3K inhibitors with significant anticancer activities. These compounds have shown efficacy in inhibiting the proliferation of various cancer cell lines, demonstrating the potential therapeutic applications of structurally related compounds in oncology (Shao et al., 2014).
Antiviral Activities
Derivatives of quinazolin-4(3H)-ones, which share a structural motif with the compound , have been designed and synthesized using microwave techniques. These compounds have been evaluated for their antiviral activities against a variety of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona virus (Selvam et al., 2007).
Enzyme Inhibition
Compounds incorporating elements of the chemical structure have been investigated as enzyme inhibitors. For instance, aromatic sulfonamide inhibitors have been assessed for their ability to inhibit carbonic anhydrases, highlighting the versatility of these compounds in biochemical research and potential therapeutic applications (Supuran et al., 2013).
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6S/c1-11-9-23(10-12(2)27-11)30(25,26)14-5-3-13(4-6-14)16(24)20-18-22-21-17(28-18)15-7-8-19-29-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIVDPRODICLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)
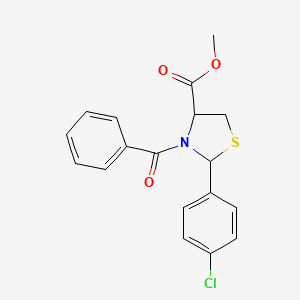
![1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea](/img/structure/B2983926.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983928.png)
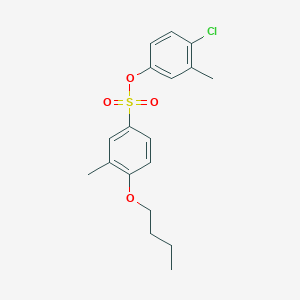
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)

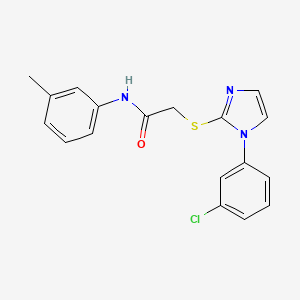
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2983941.png)
